molecular formula C10H7NO2S B1453010 4-(Thiophen-3-YL)nicotinic acid CAS No. 1261957-67-8

4-(Thiophen-3-YL)nicotinic acid

Cat. No. B1453010
M. Wt: 205.23 g/mol
InChI Key: GHKSDGLKJMRIDL-UHFFFAOYSA-N
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Description

4-(Thiophen-3-YL)nicotinic acid is a compound with a molecular weight of 205.24 . Its IUPAC name is 4-(3-thienyl)nicotinic acid . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)9-5-11-3-1-8(9)7-2-4-14-6-7/h1-6H, (H,12,13) .


Synthesis Analysis

The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of 4-(Thiophen-3-YL)nicotinic acid is based on its InChI code . The structure of compounds 4a, b was proved by X-ray structural analysis .


Chemical Reactions Analysis

Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . For this reason, thiophene easily reacts with electrophiles . The nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring are reviewed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Thiophen-3-YL)nicotinic acid include a molecular weight of 205.24 . Its IUPAC name is 4-(3-thienyl)nicotinic acid . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)9-5-11-3-1-8(9)7-2-4-14-6-7/h1-6H, (H,12,13) .

Scientific Research Applications

  • Summary of the Application : Thiophene and its substituted derivatives are used in the development of various drugs due to their wide range of therapeutic properties. They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
  • Summary of Results or Outcomes : The outcomes of using thiophene and its derivatives in medicinal chemistry have been remarkably effective. They have been proven to be effectual drugs in present respective disease scenarios .

A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis and their structures were confirmed by FTIR, MS and 1H-NMR .

A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis and their structures were confirmed by FTIR, MS and 1H-NMR .

Future Directions

While specific future directions for 4-(Thiophen-3-YL)nicotinic acid are not mentioned in the search results, research into similar compounds continues to be an active area of study. For example, the modification of natural products and the active substructure splicing method have been used to design and synthesize a series of new N-(thiophen-2-yl) nicotamide derivatives .

properties

IUPAC Name

4-thiophen-3-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-5-11-3-1-8(9)7-2-4-14-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKSDGLKJMRIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692401
Record name 4-(Thiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-3-YL)nicotinic acid

CAS RN

1261957-67-8
Record name 4-(Thiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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